molecular formula C20H20ClN5OS B11405610 N-(3-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(3-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11405610
M. Wt: 413.9 g/mol
InChI Key: UQSJPAYYVVRPIE-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(3-CHLOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . This interaction disrupts the normal function of the target enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-(3-CHLOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other triazolothiadiazine derivatives, such as:

These compounds share a similar core structure but differ in the position of the triazole and thiadiazine rings. The unique arrangement of these rings in N-(3-CHLOROPHENYL)-6-PHENYL-3-PROPYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct pharmacological profile and makes it a promising candidate for further research and development .

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20ClN5OS/c1-2-7-16-23-24-20-26(16)25-17(13-8-4-3-5-9-13)18(28-20)19(27)22-15-11-6-10-14(21)12-15/h3-6,8-12,17-18,25H,2,7H2,1H3,(H,22,27)

InChI Key

UQSJPAYYVVRPIE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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